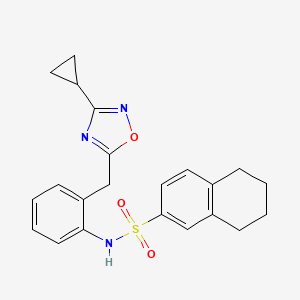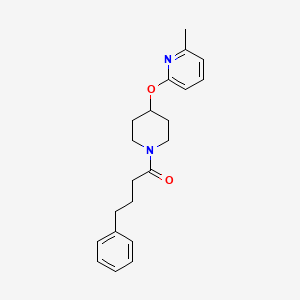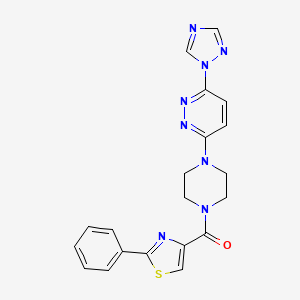
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolinesTetrahydroisoquinolines are known for their presence in various natural products and synthetic compounds, exhibiting a wide range of pharmacological properties .
Méthodes De Préparation
The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction leads to the formation of 3,4-dihydroisoquinoline derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride involves its interaction with various molecular targets and pathways. It has been shown to protect against rotenone-induced mortality and biochemical changes in the brain, suggesting its potential role in neuroprotection . The compound may exert its effects by modulating neurotransmitter release and inhibiting oxidative stress .
Comparaison Avec Des Composés Similaires
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but lacks the methyl and hydroxyl groups, resulting in different pharmacological properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar to the compound but without the hydroxyl group, leading to variations in biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological profile and potential therapeutic applications .
Propriétés
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-10-6-9(12)3-2-8(10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMRFIMEBFZMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=CC(=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2979714.png)


![t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B2979722.png)


![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2979725.png)


![2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile](/img/structure/B2979730.png)


![N6-cyclopentyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979735.png)
![4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2979736.png)
